molecular formula C61H109N11O12 B6594431 Cyclosporin U CAS No. 108027-45-8

Cyclosporin U

Cat. No.: B6594431
CAS No.: 108027-45-8
M. Wt: 1188.6 g/mol
InChI Key: FWMBRFVXLUJFCT-WKHWYDSQSA-N
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Description

Cyclosporin U is a cyclic peptide with a selective immunosuppressive action. It is a derivative of cyclosporine, which is known for its use in preventing organ transplant rejection and treating various autoimmune conditions. This compound is characterized by its unique structure, which includes a novel amino acid, (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine) .

Mechanism of Action

Target of Action

Cyclosporin U, like its relative Cyclosporin A, is a calcineurin inhibitor . Its primary targets are T cells, specifically the receptor cyclophilin-1 inside these cells . The role of T cells is crucial in the immune response, as they are responsible for cell-mediated immunity. By targeting T cells, this compound can modulate the immune response.

Mode of Action

This compound interacts with its target by binding to the receptor cyclophilin-1 inside cells . This binding produces a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NFAT), a family of transcription factors . This inhibition prevents the transcription of genes for certain cytokines, particularly interleukin-2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcineurin/NFAT pathway . By inhibiting calcineurin, the dephosphorylation and activation of NFAT is prevented, which in turn inhibits the transcription of genes for certain cytokines . This results in the suppression of the immune response. Another pathway that may be affected is the JNK and p38 signaling pathways .

Pharmacokinetics

This compound, being a lipophilic cyclic polypeptide, is expected to have similar pharmacokinetic properties to Cyclosporin A . It is extensively distributed to extravascular tissues due to its high lipid solubility . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . These properties can affect the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

The result of this compound’s action is the suppression of the immune response. By inhibiting T cell activation, it prevents the production of certain cytokines, particularly interleukin-2 . This can prevent organ transplant rejection and treat various inflammatory and autoimmune conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the patient’s disease state, the type of organ transplant, the age of the patient, and therapy with other drugs that interact with this compound can all affect its pharmacokinetics . Furthermore, the distribution of this compound in blood can be affected by a patient’s hematocrit and lipoprotein profile .

Biochemical Analysis

Biochemical Properties

Cyclosporin U plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cyclophilin, a cytosolic protein, forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines . The interaction between this compound and cyclophilin is highly specific and is essential for its immunosuppressive action.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It primarily affects T-lymphocytes by inhibiting their activation and proliferation . This inhibition is achieved through the suppression of interleukin-2 production, which is crucial for T-cell growth and differentiation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of calcineurin and NFAT . These effects contribute to its immunosuppressive properties and its ability to prevent graft rejection.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cyclophilin, forming a this compound-cyclophilin complex . This complex inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase . By inhibiting calcineurin, this compound prevents the dephosphorylation and subsequent activation of NFAT, a transcription factor essential for the expression of interleukin-2 and other cytokines . This inhibition leads to a decrease in T-cell activation and proliferation, thereby exerting its immunosuppressive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained immunosuppressive effects, although the degree of suppression may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits immunomodulatory properties, while higher doses result in potent immunosuppression . Studies have shown that low doses of this compound can modulate CD8+ T lymphocyte activation and reduce the severity of autoimmune diseases . High doses may lead to toxic or adverse effects, including nephrotoxicity and hepatotoxicity . The threshold effects and toxicity levels observed in animal models provide valuable insights into the safe and effective use of this compound.

Metabolic Pathways

This compound is metabolized in the liver and intestine by cytochrome P450 enzymes, predominantly CYP3A4 . The metabolism of this compound involves several pathways, resulting in the formation of approximately 25 different metabolites . These metabolic pathways play a crucial role in determining the bioavailability and efficacy of this compound. The interaction of this compound with CYP3A4 and other enzymes influences its metabolic flux and the levels of its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature . This compound can easily penetrate cell membranes via passive diffusion, allowing it to reach its intracellular targets . Once inside the cells, this compound accumulates in fat-rich organs such as the liver, adipose tissue, and lymph nodes . The distribution of this compound is influenced by its binding to lipoproteins and other transport proteins, which affect its localization and accumulation within tissues .

Subcellular Localization

This compound is localized within specific subcellular compartments, which influences its activity and function . Studies have shown that this compound is primarily localized within the fungal vacuole, with the this compound-cyclophilin complex associated with the vacuolar membrane . This subcellular localization is essential for its interaction with calcineurin and the subsequent inhibition of NFAT activation . The targeting signals and post-translational modifications of this compound direct it to specific compartments, ensuring its effective immunosuppressive action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin U involves the preparation of enantiomerically pure amino acids and their subsequent coupling to form the cyclic peptide. One of the key steps is the synthesis of (R,R)-3-Methyl-1,2,4-Butanetriol, which forms the asymmetric centers for the compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the fungus Tolypocladium inflatum. The compound is extracted and purified through a series of chromatographic techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cyclosporin U undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the cyclic peptide .

Major Products Formed: The major products formed from the reactions of this compound include various analogues with modified side chains. These analogues are studied for their improved immunosuppressive properties and reduced side effects .

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBRFVXLUJFCT-WKHWYDSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108027-45-8
Record name Cyclosporin U
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108027458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cyclosporin u
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOSPORIN U
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP0V32C6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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